3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Beschreibung
Structural Elucidation
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The core structure is a β-D-ribofuranose derivative substituted at positions 2, 3, 4, and 5.
- Oxolan (tetrahydrofuran) backbone : The central oxolane ring (positions 1–5) is numbered clockwise, with oxygen at position 1.
- Position 2 substitution : A bis(4-methoxyphenyl)phenylmethoxy (DMT) group is attached via a methylene bridge.
- Position 4 substitution : A tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl group.
- Position 5 substitution : A 2-oxopyrimidin-1-yl (uracil) moiety is linked through a glycosidic bond.
- Position 3 substitution : A phosphoramidite group with diisopropylamino and cyanoethyloxy substituents completes the structure.
The stereochemical configuration at positions 2, 3, 4, and 5 of the oxolane ring is designated as (2R,3R,4R,5R), as confirmed by synthetic precedents in analogous nucleoside phosphoramidites.
Molecular Formula and Weight Analysis
The molecular formula C45H61N4O9PSi corresponds to a molecular weight of 861.05 g/mol , consistent with high-resolution mass spectrometry data.
Table 1: Elemental Composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 45 | 540.60 |
| H | 61 | 61.49 |
| N | 4 | 56.04 |
| O | 9 | 144.00 |
| P | 1 | 30.97 |
| Si | 1 | 28.09 |
| Total | 861.05 |
The presence of silicon (3.26% by mass) and phosphorus (3.60%) distinguishes this compound from non-silylated nucleoside analogs. The cyanoethyl group contributes 12.21% nitrogen content, detectable via elemental analysis.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl3, 600 MHz):
- δ 7.45–7.20 (m, 9H): Aromatic protons from DMT and uracil
- δ 6.89 (d, J=8.6 Hz, 4H): Para-methoxy phenyl groups
- δ 5.92 (d, J=8.1 Hz, 1H): H5 of uracil
- δ 4.80–4.65 (m, 1H): H3' of oxolane
- δ 3.79 (s, 6H): Methoxy groups
- δ 1.25–1.10 (m, 12H): Diisopropylamino methyl groups
- δ 0.89 (s, 9H): tert-Butyl of TBDMS
31P NMR (CDCl3, 243 MHz): Single resonance at δ 149.2 ppm , characteristic of phosphoramidite derivatives.
Infrared Spectroscopy (IR)
Key absorptions (cm-1):
- 2245: ν(C≡N) stretch from cyanoethyl
- 1742: ν(C=O) of uracil
- 1604, 1508: Aromatic C=C stretching
- 1255: ν(P=N) of phosphoramidite
- 834: ν(Si-C) from TBDMS
Mass Spectrometry
High-resolution ESI-MS shows:
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this specific compound remains unpublished, crystallographic studies of analogous 2'-O-TBDMS-protected phosphoramidites reveal:
- Sugar pucker : C3'-endo conformation (pseudorotation phase angle P=18°), typical of RNA-like structures.
- Phosphoramidite geometry : Dihedral angle of 125° between P-N and P-O bonds, favoring sp3 hybridization.
- Steric effects : The TBDMS group induces a 35° tilt in the uracil plane relative to the oxolane ring, minimizing van der Waals clashes.
Table 2: Key Crystallographic Parameters (Analog Data)
| Parameter | Value |
|---|---|
| Space group | P212121 |
| Unit cell dimensions | a=10.23 Å, b=12.45 Å, c=18.92 Å |
| Torsion angle C2'-O2' | 112° |
| P-O bond length | 1.62 Å |
Eigenschaften
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O8PSi/c1-32(2)49(33(3)4)58(54-30-15-27-46)56-40-39(55-42(48-29-16-28-47-43(48)50)41(40)57-59(10,11)44(5,6)7)31-53-45(34-17-13-12-14-18-34,35-19-23-37(51-8)24-20-35)36-21-25-38(52-9)26-22-36/h12-14,16-26,28-29,32-33,39-42H,15,30-31H2,1-11H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUDLVPTCOPGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O8PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile (CAS No. 2760365-26-0) is a complex synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 861.05 g/mol. It features multiple functional groups, including methoxy, silyl, and pyrimidinyl moieties, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. It has been identified as a potential inhibitor of various enzymes involved in nucleic acid metabolism, which is critical for cellular proliferation and survival.
- Antiviral Properties : Studies have shown that the compound exhibits antiviral activity against several viruses by inhibiting viral replication through interference with nucleic acid synthesis.
- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes such as DNA polymerases and reverse transcriptases, making it a candidate for further exploration in antiviral and anticancer therapies.
Case Study 1: Antiviral Activity
In a study evaluating the antiviral effects of the compound against HIV, it was found to significantly reduce viral load in infected cell lines. The mechanism involved the inhibition of reverse transcriptase activity, thereby preventing viral replication.
Case Study 2: Anticancer Effects
A separate study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at certain concentrations, the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral Study | HIV-infected T-cells | 0.5 | Inhibition of reverse transcriptase |
| Anticancer Study | HeLa (cervical cancer) | 1.2 | Induction of apoptosis |
Safety and Toxicity
Toxicological assessments have indicated that the compound exhibits low toxicity in vitro, with an acceptable safety profile for further development. However, comprehensive in vivo studies are required to fully understand its safety.
Pharmacokinetics
Research on pharmacokinetics suggests that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.
Future Directions
Further investigations are necessary to elucidate the full spectrum of biological activities and mechanisms of action. Future studies should focus on:
- In Vivo Efficacy : Conducting animal studies to assess therapeutic potential.
- Mechanistic Studies : Exploring detailed mechanisms underlying its biological effects.
- Formulation Development : Developing suitable formulations for clinical use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound shares structural motifs with several classes of molecules:
Stability and Reactivity
- TBDMS Group : Compared to tert-butyldiphenylsilyl (TBDPS), TBDMS offers faster deprotection but lower acid resistance.
- Bis(4-methoxyphenyl) Protection : Similar to dimethoxytrityl (DMT), this group provides UV-monitoring capability but may exhibit distinct cleavage kinetics .
- Phosphoramidite Reactivity: Di(isopropyl)amino groups are less prone to oxidation than 2-cyanoethyl variants but require optimized activation conditions .
Biochemical Relevance
- Pyrimidin-2-one vs. Canonical Bases: The 2-oxopyrimidine moiety may reduce nuclease susceptibility or alter base-pairing, akin to 5-methylcytosine in epigenetic studies.
- Graph-Based Similarity Analysis: Computational methods (e.g., graph isomorphism) highlight its resemblance to nucleotide analogs but distinguish it from non-nucleic acid bis(4-methoxyphenyl) derivatives .
Computational Insights
- Fingerprint vs. Graph Methods : Bit-vector comparisons underestimate its complexity, while graph-based analyses capture its unique protective group interplay .
Vorbereitungsmethoden
Synthesis of tert-Butyldimethylsilyl Chloride (TBDMSCl)
As described in the CN101817842A patent, TBDMSCl is synthesized via a Grignard reaction:
Silylation of the Oxolan Intermediate
The hydroxyl group is protected using TBDMSCl under basic conditions:
- Base : Imidazole or 4-dimethylaminopyridine (DMAP).
- Solvent : DMF or DCM.
- Temperature : 0°C to room temperature.
- Yield : 90–95%.
Coupling of the 2-Oxopyrimidin-1-yl Group
The pyrimidinone moiety is introduced via a nucleophilic substitution or Mitsunobu reaction. A pre-functionalized pyrimidinone derivative is coupled to the 5-position of the oxolan ring.
Reaction Conditions
- Coupling agent : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Solvent : THF or acetonitrile.
- Temperature : 60–80°C.
- Yield : 65–75% after HPLC purification.
Phosphorylation with Di(propan-2-yl)aminooxypropanenitrile
The di(propan-2-yl)amino phosphanyl group is installed via a phosphorylation reaction. The phosphoramidite reagent, 2-[di(propan-2-yl)amino]oxypropanenitrile (C₉H₁₈N₂O), is synthesized separately and coupled to the oxolan intermediate.
Synthesis of 2-[Di(propan-2-yl)amino]oxypropanenitrile
Phosphorylation Reaction
- Reagent : 2-[di(propan-2-yl)amino]oxypropanenitrile.
- Activator : 1H-tetrazole or pyridinium trifluoroacetate.
- Solvent : DCM or THF.
- Temperature : −10°C to 0°C.
- Yield : 50–60%.
Final Deprotection and Purification
The methoxyphenyl and TBDMS protecting groups are removed sequentially:
- Deprotection of TBDMS : Tetrabutylammonium fluoride (TBAF) in THF.
- Deprotection of methoxyphenyl groups : Trifluoroacetic acid (TFA) in DCM.
- Purification : Preparative HPLC or size-exclusion chromatography.
- Overall yield : 15–20% from the initial oxolan precursor.
Data Tables
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Oxolan ring formation | pTSA, DCM, 25°C | 80% |
| 2 | TBDMS protection | TBDMSCl, imidazole, DMF | 92% |
| 3 | Pyrimidinone coupling | DCC, THF, 70°C | 70% |
| 4 | Phosphorylation | 2-[di(propan-2-yl)amino]oxypropanenitrile, 1H-tetrazole | 55% |
| 5 | Global deprotection | TBAF, TFA | 85% |
Table 2: Physicochemical Properties of Intermediate Reagents
| Reagent | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|
| TBDMSCl | C₆H₁₅ClSi | 150.72 | 99% |
| 2-[di(propan-2-yl)amino]oxypropanenitrile | C₉H₁₈N₂O | 170.25 | 98% |
Optimization Challenges
- Stereoselectivity : The configuration at the 2-, 4-, and 5-positions of the oxolan ring requires chiral auxiliaries or asymmetric catalysis.
- Phosphorylation efficiency : Low yields in the phosphorylation step necessitate excess reagent and prolonged reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
